molecular formula C5H4INO2S B3133710 Methyl 4-iodoisothiazole-3-carboxylate CAS No. 397329-61-2

Methyl 4-iodoisothiazole-3-carboxylate

Cat. No.: B3133710
CAS No.: 397329-61-2
M. Wt: 269.06 g/mol
InChI Key: NDXAPAKRFXGRKU-UHFFFAOYSA-N
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Description

Methyl 4-iodoisothiazole-3-carboxylate is an organic compound with the molecular formula C5H4INO2S. It is a white or off-white solid that contains carbon, hydrogen, iodine, oxygen, and sulfur. This compound is stable at room temperature but may decompose under high temperatures or exposure to light .

Preparation Methods

The synthesis of Methyl 4-iodoisothiazole-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-iodoisothiazole-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities.

Chemical Reactions Analysis

Methyl 4-iodoisothiazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

Methyl 4-iodoisothiazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which Methyl 4-iodoisothiazole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell walls or interfere with essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 4-iodoisothiazole-3-carboxylate can be compared with other similar compounds such as:

  • Methyl 4-chloroisothiazole-3-carboxylate
  • Methyl 4-bromoisothiazole-3-carboxylate
  • Methyl 4-fluoroisothiazole-3-carboxylate

These compounds share a similar core structure but differ in the halogen atom attached to the isothiazole ring. The presence of different halogens can influence their reactivity, stability, and biological activity, making this compound unique in its properties and applications .

Properties

IUPAC Name

methyl 4-iodo-1,2-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO2S/c1-9-5(8)4-3(6)2-10-7-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXAPAKRFXGRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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